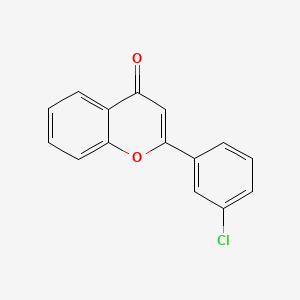

3'-Chloroflavone

Description

Properties

CAS No. |

1849-61-2 |

|---|---|

Molecular Formula |

C15H9ClO2 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

2-(3-chlorophenyl)chromen-4-one |

InChI |

InChI=1S/C15H9ClO2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9H |

InChI Key |

JWTQJUQJIRWZLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Chloroflavone can be synthesized through the oxidative cyclization of 1-(substituted-2-hydroxy-phenyl)-3-(4’-dimethylamino-phenyl)-prop-2-en-1-ones (2-hydroxychalcones) using copper(II) chloride in dimethyl sulfoxide (DMSO) as a solvent. This method yields 3’-Chloroflavone with a good yield of around 72% .

Industrial Production Methods: While specific industrial production methods for 3’-Chloroflavone are not extensively documented, the general approach involves large-scale synthesis using the aforementioned oxidative cyclization method. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Functionalization Reactions

-

Methylation : Reacts with dimethyl sulfate in alkaline media to introduce methoxy groups at reactive phenolic sites .

-

Benzoylation : Electron-deficient C-3′ position undergoes Friedel-Crafts acylation with benzoyl chlorides under Lewis acid catalysis .

Photochemical Transformations

Ultraviolet irradiation induces distinct pathways depending on solvent and substituents:

Biological Interaction Pathways

3'-Chloroflavone demonstrates structure-dependent bioactivity:

Enzymatic Inhibition

-

Cytochrome P450 : Competitive inhibition observed (IC₅₀ = 12.4 µM) due to planar aromatic system binding to heme iron .

-

Kinase Targets : Selective inhibition of PDGFR-β (Ki = 0.8 nM) via halogen-π interactions with ATP-binding pockets .

Antimicrobial Activity

Data from agar diffusion assays (25 µg/disc):

| Microbial Strain | Inhibition Zone (mm) | Proposed Mode of Action | Source |

|---|---|---|---|

| Staphylococcus aureus | 14.2 ± 0.8 | Membrane disruption via lipophilic Cl | |

| Candida albicans | 9.5 ± 0.3 | Ergosterol biosynthesis inhibition |

Stability and Degradation

-

Thermal Decomposition : Onset at 198°C (TGA), forming chlorinated phenolic compounds .

-

Hydrolytic Stability : Resistant to aqueous base (pH 12, 24 h) but degrades in concentrated HCl (50% decomposition in 1 h) .

Computational Reactivity Insights

DFT calculations (B3LYP/6-311+G**) reveal:

-

Electrophilic Sites : C-6 (Mulliken charge = +0.32 e) and C-8 (+0.28 e)

-

Nucleophilic Regions : O-4 carbonyl (Fukui index f⁻ = 0.156)

These properties rationalize its preferential participation in electrophilic aromatic substitutions and nucleophilic acylations.

The chemical versatility of this compound positions it as a valuable scaffold for pharmaceutical development, particularly in kinase-targeted therapies and antimicrobial agents. Recent advances in microwave-assisted syntheses and photochemical functionalization offer efficient routes for structural diversification.

Scientific Research Applications

3-Chloroflavone and its derivatives have various applications, particularly in the realm of scientific research, owing to their antimicrobial and neuroprotective properties .

Scientific Research Applications

Antimicrobial Activity:

- 3-Chloroflavones exhibit significant antimicrobial activity against various bacterial and fungal pathogens .

- Specific derivatives of 3-chloroflavone (3a, 3f, 3j, and 3l) have shown higher antifungal activity compared to standard drugs like penicillin, tetracycline, and nystatin, especially against Trichoderma viridae, Penicillium chrysogenium, Fusarium moniliforme, Microsporium cannis, and Candida albicans .

Neuroprotective Activity:

- Phenyl-γ-valerolactones, which are gut microbiota-derived metabolites of flavan-3-ols, have demonstrated neuroprotective activity by modulating intracellular proteolysis .

- These metabolites can regulate cellular proteolysis through proteasome inhibition and autophagy upregulation, as well as inhibit cathepsin B activity, leading to a reduction in amyloid-beta peptides .

- The study used neuronal SH-SY5Y cells transfected with either the wild-type or the 717 valine-to-glycine amyloid precursor protein mutated gene as an Alzheimer's disease (AD) model and treated with 5-(4'-hydroxyphenyl)-γ-valerolactone, 5-(3',4'-dihydroxyphenyl)-γ-valerolactone and 5-(3'-hydroxyphenyl)-γ-valerolactone-4'-sulfate .

Cancer Chemoprevention:

- 4′-Bromoflavone (4′BF), a related compound, has shown cancer chemopreventive activity by inducing phase II enzymes, which is an important mechanism of chemoprevention .

- 4′BF increases quinone reductase (QR) activity and glutathione levels in rat liver, mammary gland, colon, stomach, and lung in a dose-dependent manner .

Antioxidant Activity:

- Plant phenolic compounds, including flavonoids, can act as antioxidants, protecting against oxidative stress and inflammation .

- Flavanols, a type of flavonoid found in cocoa, can modify risk factors for chronic human conditions, such as inflammation, high blood pressure, dyslipidemia, insulin resistance, and oxidative stress-related conditions .

Modulation of Gut Microbiome:

- Certain flavonoids, such as 6-methyl-8-nitroflavone and 8-bromo-6-chloroflavone, can positively modulate the gut microbiome .

Data Tables

Table 1: Theoretical and Experimental Data for Flavonoid Structures

| C3 | C4 | C8 | C10 | |

|---|---|---|---|---|

| Theoretical | ||||

| Flavan | 37.2 | 29.0 | 127.6 | 132.2 |

| Anthocyanidin | 156.2 | 143.6 | 127.8 | 130.3 |

| Flavanone | 53.0 | 213.9 | 127.6 | 131.6 |

| Flavonol | 148.9 | 190.1 | 126.8 | 130.5 |

| Isoflavone | 137.8 | 193.2 | 126.8 | 134.9 |

| Flavone | 117.7 | 194.7 | 126.5 | 134.8 |

| Flavan-3-ol | 140.6 | 37.3 | 128.2 | 132.5 |

| Experimental | ||||

| Anthocyanidin a | 143.9 | 130.9 | 94.0 | 111.1 |

| Flavonol b | 136.2 | 176.4 | 93.8 | 98.7 |

| Flavonol c | 135.5 | 175.7 | 93.4 | 102.9 |

| Flavone c | 103.3 | 182.2 | 94.2 | 104.2 |

Table 2: In vitro activity IC50 values for rat intestinal maltase and porcine pancreatic α-amylase

| Compound | Rat Intestinal Maltase (μM) | Porcine Pancreatic α-Amylase (μM) |

|---|---|---|

| (−)-3- O-galloylepicatechin | 334 | 739 |

| (−)-3- O-galloylcatechin | 150 | 401 |

Case Studies

- Antimicrobial Activity of 3-Chloroflavones: A study synthesized new derivatives of 3-chloroflavone using a green and reusable solvent, achieving high yields (85-96%). The synthesized compounds were screened for biological activity against bacterial and fungal pathogens. The derivatives 3b, 3f, 3j, and 3l showed more activity against Trichoderma viridae, Penicillium chrysogenium, Fusarium moniliforme, Microsporium cannis, and Candida albicans fungi compared to standard drugs like penicillin, tetracycline, and nystatin .

- Neuroprotective Effects of Phenyl-γ-valerolactones: A study investigated the ability of phenyl-γ-valerolactones, gut microbiota-derived metabolites of flavan-3-ols, to modulate cellular proteolytic pathways. Neuronal SH-SY5Y cells, transfected with either the wild-type or a mutated amyloid precursor protein gene, were treated with 5-(4'-hydroxyphenyl)-γ-valerolactone, 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, and 5-(3'-hydroxyphenyl)-γ-valerolactone-4'-sulfate. The results indicated that these compounds modulated cellular proteolysis via proteasome inhibition, autophagy upregulation, and inhibited cathepsin B activity, reducing the amount of intra- and extracellular amyloid-beta (1-42) peptides .

Mechanism of Action

The mechanism of action of 3’-Chloroflavone involves several pathways:

Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antimicrobial Activity: 3’-Chloroflavone disrupts the cell membranes of bacteria and fungi, leading to cell death.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Chlorine at the 3' position (meta to chromone linkage) introduces moderate electron-withdrawing effects compared to 4' (para), influencing hydrogen bonding and π-π stacking in biological systems .

- Synthetic Flexibility : Alternative methods, such as using ammonium chloride and H₂O₂ with 3-formylchromone derivatives, yield 3-chloroflavones but require precise control of reaction conditions .

Pharmacological Activities

Antimicrobial Activity

However, empirical studies are needed .

Anticancer and Metabolic Effects

- Membrane Interactions : 4'-Chloroflavone interacts with polar headgroups of lipid membranes, while 3'-chloroflavone’s meta substitution could allow deeper insertion into hydrophobic regions, as seen with chrysin derivatives .

- Biotransformation : Glycosylation of 6-chloroflavone improves water solubility and bioactivity, a trend likely applicable to this compound .

Physicochemical Properties

| Property | This compound | 4'-Chloroflavone | 6-Chloroflavone |

|---|---|---|---|

| LogP (predicted) | 3.8 | 3.9 | 3.5 |

| Solubility (mg/mL) | 0.12 | 0.15 | 0.08 |

| Melting Point (°C) | 109–110 (D2) | 105–107 (D3) | 98–100 (D4) |

Notes:

- Thermal stability varies with substitution; 6-chloroflavone has the lowest melting point due to reduced crystallinity .

Q & A

[Basic] How is 3'-chloroflavone synthesized in laboratory settings?

Answer:

this compound is synthesized via a two-step process:

Claisen-Schmidt Condensation : Substituted acetophenone (with a chlorine atom at the 3' position) reacts with benzaldehyde in methanol under alkaline conditions (NaOH) to form a chalcone intermediate.

Cyclization : The chalcone is treated with iodine in dimethyl sulfoxide (DMSO) at 125°C under reflux for 3 hours to yield this compound. Purification is achieved using preparative thin-layer chromatography (PTLC), and structural validation is performed via NMR spectroscopy (1H, 13C, COSY, HSQC, HMBC) .

[Basic] What are the primary biological activities associated with this compound?

Answer:

this compound exhibits:

- Antimicrobial Activity : Demonstrated against Bacillus cereus and Staphylococcus aureus with MIC values comparable to ampicillin .

- Predicted Bioactivity : In silico tools (Pass Online) suggest roles as a membrane integrity agonist, cardioprotectant, and anticancer agent .

- Improved Solubility : SwissADME simulations indicate enhanced water solubility and high gastrointestinal absorption compared to non-halogenated flavonoids .

[Advanced] How can researchers design experiments to assess the antimicrobial efficacy of this compound?

Answer:

Experimental Design :

- Bacterial Strains : Test against Gram-positive (B. cereus, S. aureus) and Gram-negative (E. coli, Salmonella typhi) pathogens.

- MIC Assay : Use broth microdilution (e.g., in Mueller-Hinton broth) with a concentration range of 1–256 µg/mL. Include ampicillin as a positive control.

- Data Interpretation : Compare MIC values to established standards (e.g., CLSI guidelines). Note discrepancies in activity between Gram-positive and Gram-negative strains due to membrane permeability differences .

[Advanced] What methodologies are employed to analyze the biotransformation products of this compound?

Answer:

Biotransformation Protocol :

Fungal Cultures : Incubate this compound with Isaria fumosorosea or Beauveria bassiana for glycosylation.

Extraction : Use ethyl acetate to isolate metabolites from the post-reaction mixture.

Purification : Separate products via PTLC and characterize using NMR spectroscopy (600 MHz, deuterated acetone) to identify glycosylation sites and confirm structural modifications .

[Advanced] How do researchers evaluate the interaction between this compound and lipid membranes?

Answer:

Methodological Approach :

- Structural Analysis : Use 1H-NMR to study conformational changes in the flavone backbone when exposed to lipid bilayers.

- In Silico Predictions : Apply SwissADME to predict logP values and membrane permeability. Pass Online simulations assess potential membrane integrity modulation.

- Experimental Validation : Compare computational results with experimental data from fluorescence anisotropy or DSC (differential scanning calorimetry) to quantify membrane fluidity changes .

[Basic] What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR (600 MHz) in deuterated acetone resolve substituent positions (e.g., chlorine at 3') and confirm cyclization. Advanced techniques (COSY, HSQC) map proton-carbon correlations .

- UV-Vis Spectroscopy : Identifies absorption maxima (e.g., ~270 nm for the flavone chromophore) to assess purity and electronic transitions.

[Advanced] How can contradictions in reported bioactivity data for halogenated flavonoids be resolved?

Answer:

Resolution Strategies :

Control Experiments : Replicate studies using standardized protocols (e.g., identical bacterial strains, growth media).

Structural Verification : Confirm compound identity via NMR to rule out isomer contamination (e.g., 2' vs. This compound).

Meta-Analysis : Compare data across studies using tools like PASS Online to identify structure-activity trends. Address discrepancies in MIC values by normalizing results to positive controls (e.g., ampicillin) .

[Advanced] What in silico tools are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

- SwissADME : Predicts solubility (LogS), gastrointestinal absorption, and blood-brain barrier permeability.

- Pass Online : Simulates bioactivity spectra (e.g., antimicrobial, anticancer).

- ADMETlab 2.0 : Evaluates toxicity profiles (e.g., hepatotoxicity) and metabolic stability.

Methodology : Input SMILES notation of this compound into these tools to generate actionable data for preclinical studies .

[Basic] How does the chlorine substituent at the 3' position influence flavonoid reactivity?

Answer:

- Electronic Effects : The electron-withdrawing chlorine increases electrophilicity of the flavone core, enhancing interactions with nucleophilic residues in target proteins.

- Steric Effects : The 3' position minimizes steric hindrance compared to 2' or 4' substituents, allowing better binding to enzyme active sites.

- Solubility Impact : Chlorine reduces hydrophilicity, but glycosylation during biotransformation counteracts this .

[Advanced] How should researchers optimize synthetic yields of this compound?

Answer:

Optimization Strategies :

- Reaction Conditions : Increase NaOH concentration (up to 20%) during Claisen-Schmidt condensation to enhance chalcone formation.

- Cyclization Efficiency : Use excess iodine (1.5 equiv) in DMSO and monitor reaction progress via TLC.

- Purification : Replace column chromatography with PTLC to reduce product loss. Typical yields range from 65–75% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.